p-Hydroxylevomilnacipran hydrochloride is a chemical compound derived from levomilnacipran, which is classified as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This compound is primarily utilized in the treatment of major depressive disorder in adults. Levomilnacipran itself is the active enantiomer of milnacipran and exhibits a stronger affinity for norepinephrine reuptake inhibition compared to serotonin. The compound has been approved by the FDA since July 25, 2013, and while it has been explored for various therapeutic applications, its primary use remains in psychiatric medicine .
p-Hydroxylevomilnacipran hydrochloride originates as a metabolite of levomilnacipran, formed through hydroxylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4. This compound falls under the category of small molecules and is classified as an investigational drug with potential applications in neuropharmacology .
The synthesis of p-hydroxylevomilnacipran hydrochloride involves several steps, starting from levomilnacipran. The process typically includes:
The detailed synthetic pathway often involves various organic solvents and reagents to achieve high purity levels of the final product.
The molecular formula for p-hydroxylevomilnacipran hydrochloride is . Its structure can be represented as follows:
Property | Value |
---|---|
CAS Number | 175131-60-9 |
InChI Key | XNCDYJFPRPDERF-NQQJLSKUSA-N |
Water Solubility | 1.23 mg/mL |
LogP | 1.72 |
pKa (Strongest Basic) | 9.83 |
The primary reactions involving p-hydroxylevomilnacipran include:
These reactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.
These properties are essential for understanding the compound's behavior in biological systems and its interactions with other molecules.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5